molecular formula C6H10ClN3O B11782594 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride

1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B11782594
M. Wt: 175.61 g/mol
InChI Key: FBTJTOHMIRVMMK-UHFFFAOYSA-N
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Description

1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic organic compound. It is characterized by a pyrrole ring substituted with an amino group at position 1, a methyl group at position 3, and a carboxamide group at position 2. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Amino-3-methyl-1H-pyrrole-2-carboxylic acid
  • 3-Amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride

Comparison: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

1-amino-3-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-4-2-3-9(8)5(4)6(7)10;/h2-3H,8H2,1H3,(H2,7,10);1H

InChI Key

FBTJTOHMIRVMMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1)N)C(=O)N.Cl

Origin of Product

United States

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